![molecular formula C16H14ClF3N2O2 B2523653 N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamid CAS No. 1407543-80-9](/img/structure/B2523653.png)

N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

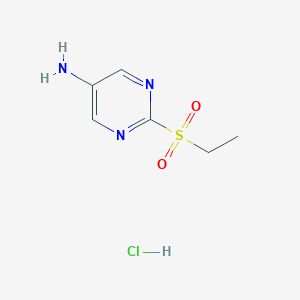

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C16H14ClF3N2O2 and its molecular weight is 358.75. The purity is usually 95%.

BenchChem offers high-quality N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Pflanzenschutz: Trifluormethylpyridin (TFMP)-Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Fluazifop-butyl, das erste auf dem Agrochemikalienmarkt eingeführte TFMP-Derivat, ebnete den Weg für über 20 neue TFMP-haltige Agrochemikalien mit ISO-Gattungsbezeichnungen. Diese Verbindungen schützen Nutzpflanzen und steigern die landwirtschaftliche Produktivität .

- Dampfphasenreaktion: TFMP-Derivate werden in Dampfphasenreaktionen aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften eingesetzt, die aus der Kombination des Fluoratoms und des Pyridinrests resultieren .

- Arzneimittelentwicklung: Mehrere TFMP-Derivate finden Anwendung in der Pharmakologie. Fünf pharmazeutische Produkte und zwei veterinärmedizinische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, während sich viele andere in klinischen Studien befinden. Die Eigenschaften des Fluoratoms tragen zu ihren biologischen Aktivitäten bei .

- Anti-Fibrose-Aktivität: Neuartige Derivate von 2-(Pyridin-2-yl)benzamiden zeigen vielversprechende Anti-Fibrose-Aktivität, die möglicherweise bestehende Medikamente wie Pirfenidon übertrifft .

- Fungizide Aktivität: Die Trifluormethylgruppe verstärkt die fungizide Aktivität. Optimale Strukturen, wie z. B. 5-CF3 in der Pyridingruppe und 2-CH3-5-Cl-6-CHF2 in der Pyrimidingruppe, spielen eine entscheidende Rolle für die Wirksamkeit .

- Modellsubstrat: 2-Chlor-5-(trifluormethyl)pyridin dient als Modellsubstrat zur Untersuchung der regioexklusiven Funktionalisierung .

- Elexacaftor: Elexacaftor, eine Verbindung, die die Trifluormethylgruppe enthält, wurde zur Behandlung von Mukoviszidose entwickelt. Seine chemische Struktur umfasst N-(1,3-Dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-Trifluor-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-Trimethylpyrrolidin-1-yl]pyridin-3-carboxamid .

Agrochemikalien

Pharmazeutika

Funktionelle Materialien

Chemische Forschung

Arzneimittelforschung

Synthetische Chemie

Wirkmechanismus

Target of Action

It is suggested that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is suggested that similar compounds may act as antagonists to certain receptors .

Biochemical Pathways

It is suggested that similar compounds may affect the function of peripheral sensory trigeminal nerves .

Result of Action

It is suggested that similar compounds may have effects on the function of peripheral sensory trigeminal nerves .

Eigenschaften

IUPAC Name |

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O2/c1-10-4-2-3-5-12(10)14(23)21-6-7-24-15-13(17)8-11(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGILKGAUXCGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea](/img/structure/B2523572.png)

![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate](/img/structure/B2523576.png)

![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(ethanesulfonyl)benzamide](/img/structure/B2523577.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2523578.png)

![3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2523580.png)

![5-(2,5-dimethylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2523582.png)

![4-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B2523588.png)

![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2523590.png)